1-(4-Bromo-2,5-difluorophenyl)-2,2-dichloroethanol
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Overview
Description
1-(4-Bromo-2,5-difluorophenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,5-difluorophenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-2,5-difluorobenzene with dichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,5-difluorophenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
1-(4-Bromo-2,5-difluorophenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,5-difluorophenyl)ethanone: Similar structure but lacks the dichloroethanol moiety.
2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane: Contains a dioxolane ring instead of the dichloroethanol group.
Uniqueness
1-(4-Bromo-2,5-difluorophenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the dichloroethanol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H5BrCl2F2O |
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Molecular Weight |
305.93 g/mol |
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-4-2-5(12)3(1-6(4)13)7(14)8(10)11/h1-2,7-8,14H |
InChI Key |
KMPSCSOMPKQUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(C(Cl)Cl)O |
Origin of Product |
United States |
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